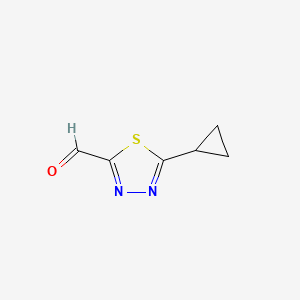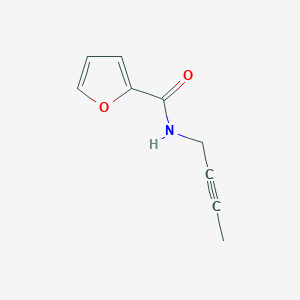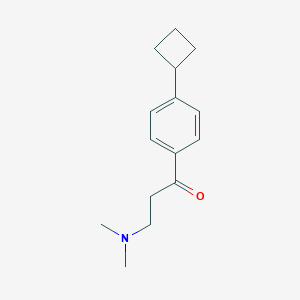
4-Phenylazepan-4-ol oxalic acid
Übersicht
Beschreibung
4-Phenylazepan-4-ol oxalic acid is a chemical compound used in scientific experiments for various purposes, such as studying the properties of organometallic compounds and developing new materials with unique chemical properties12. Its molecular weight is 281.3 g/mol1.
Molecular Structure Analysis
The molecular formula of 4-Phenylazepan-4-ol oxalic acid is C14H19NO514. However, detailed structural information or a 3D model of the molecule was not found in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving 4-Phenylazepan-4-ol oxalic acid were not found in the search results. However, organic acids like oxalic acid are important compounds that must be analyzed in different samples5. They are often difficult to retain and hence to analyze under most reversed-phase liquid chromatography (RPLC) conditions5.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Phenylazepan-4-ol oxalic acid are not fully detailed in the search results. However, it’s known that its molecular weight is 281.3 g/mol1.
Wissenschaftliche Forschungsanwendungen
-
Field: Analytical and Bioanalytical Chemistry
- Application : Oxalic acid is used in the development of an electrochemically induced alcohol-free sol-gel method to obtain platinum nanoparticles adhered with porous silica on a glassy carbon electrode .
- Method : This method involves a one-step process which can be potentially used as an excellent catalyst towards electrochemical oxidation of oxalic acid .
- Results : The method exhibited a low oxidation overpotential and a significantly high current signal, achieving a wide linear range of concentration from 0 to 45 μM and a detection limit as low as to 25 nM for oxalic acid detection .
-
Field: Apiculture
- Application : Oxalic acid is used in the control of the ectoparasitic mite Varroa destructor in honey bee colonies .
- Method : The method involves applying vaporized oxalic acid inside a honey bee hive .
- Results : The results showed that adult honey bees and developing brood experienced no adverse impacts from the oxalic vaporization regime .
-
Field: Spectrometry
- Application : Oxalic acid is used in the development of new alternative methods that determine the oxalic acid content with less matrix interference .
- Method : This involves the use of Flame Atomic Absorption Spectrometry (FAAS) .
- Results : The results of this method are not specified in the source .
-
Field: Pharmaceutical Testing
-
Field: Material Science
- Application : Oxalic acid is used in the combustion synthesis of multifunctional nanostructured copper oxide materials .
- Method : This involves using oxalic acid as a fuel, and copper nitrate as an oxidant. The combustion product showed mixed phases of CuO and Cu2O .
- Results : The pure nanocrystalline CuO phase was obtained upon subsequent annealing of the combustion product at 700 °C for 3 h .
- Field: Nanostructured Materials
- Application : Oxalic acid is used in the combustion synthesis of multifunctional nanostructured copper oxide materials .
- Method : This involves using oxalic acid as a fuel, and copper nitrate as an oxidant. The combustion product showed mixed phases of CuO and Cu2O .
- Results : The pure nanocrystalline CuO phase was obtained upon subsequent annealing of the combustion product at 700 °C for 3 h .
Safety And Hazards
Specific safety and hazard information for 4-Phenylazepan-4-ol oxalic acid was not found. However, oxalic acid is known to cause serious eye damage and may cause damage to organs through prolonged or repeated exposure7.
Zukünftige Richtungen
The future directions for the use or study of 4-Phenylazepan-4-ol oxalic acid were not found in the search results. However, it’s known that this compound is used in scientific experiments for various purposes1.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or safety data sheets.
Eigenschaften
IUPAC Name |
oxalic acid;4-phenylazepan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.C2H2O4/c14-12(7-4-9-13-10-8-12)11-5-2-1-3-6-11;3-1(4)2(5)6/h1-3,5-6,13-14H,4,7-10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXYRSLAXYFPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)(C2=CC=CC=C2)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylazepan-4-ol; oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine](/img/structure/B1459486.png)
![2-{[(tert-Butoxy)carbonyl]amino}-3-(5-fluoro-2-methylphenyl)propanoic acid](/img/structure/B1459487.png)
propylamine](/img/structure/B1459488.png)

![[2-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B1459493.png)
![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)


![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1459498.png)


![Hexanoic acid, 6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]acetyl]amino]-](/img/structure/B1459505.png)
![Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1459507.png)